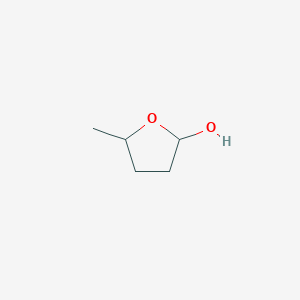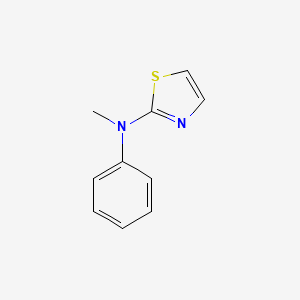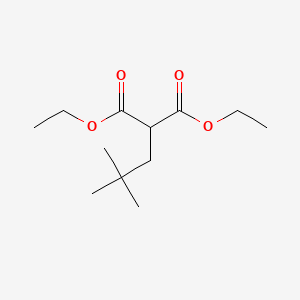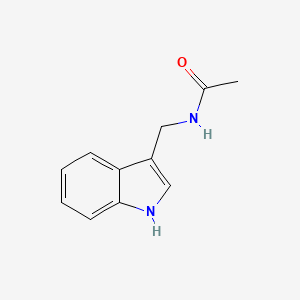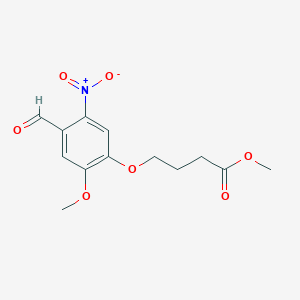
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester
概要
説明
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester is an organic compound that belongs to the class of phenoxy butyric acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-2-methoxy-5-nitrophenol and butyric acid methyl ester.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common reagents used in the synthesis may include catalysts, solvents, and protective groups to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Reagents like halogens, alkylating agents, and acylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
類似化合物との比較
Similar Compounds
4-(4-Formyl-2-methoxy-phenoxy)-butyric acid methyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(4-Formyl-2-methoxy-5-nitro-phenoxy)-propionic acid methyl ester: Has a shorter carbon chain, which may affect its physical and chemical properties.
Uniqueness
Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester is unique due to the presence of both the formyl and nitro groups, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct advantages in specific research or industrial contexts.
特性
CAS番号 |
176375-42-1 |
|---|---|
分子式 |
C13H15NO7 |
分子量 |
297.26 g/mol |
IUPAC名 |
methyl 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C13H15NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-8H,3-5H2,1-2H3 |
InChIキー |
IAYUODHBFOOQCA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Fluoro-2-(4-nitrophenyl)benzo[D]thiazole](/img/structure/B8764848.png)
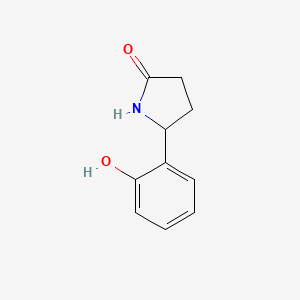
![Ethyl 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8764856.png)
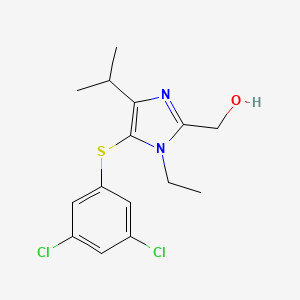
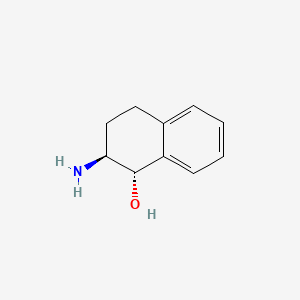
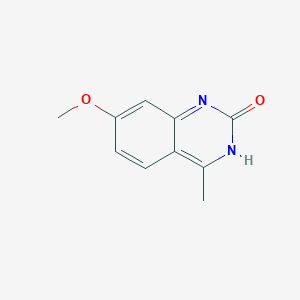

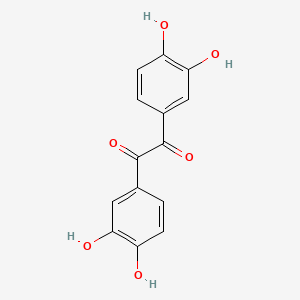
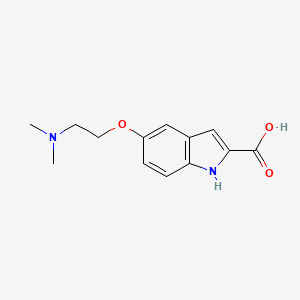
![6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8764892.png)
